4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with a fused pyridine and pyrrole ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of a methoxy group at the 4-position and a methyl group at the 2-position of the pyrrolo[2,3-b]pyridine core contributes to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the fibroblast growth factor receptor (fgfr) , which plays a crucial role in cell proliferation and differentiation.
Mode of Action
It’s suggested that similar compounds can inhibit the phosphorylation of proteins in the pi3k/akt/mtor signaling pathway .
Biochemical Pathways
The PI3K/AKT/mTOR signaling pathway is a key pathway affected by this compound . This pathway is crucial in controlling tumor growth, proliferation, and apoptosis. Inhibition of this pathway can lead to decreased tumor growth and increased apoptosis .
Pharmacokinetics
It’s suggested that similar compounds have high gastrointestinal absorption and are bbb permeant .
Result of Action
The compound has shown remarkable antiproliferative activities against certain cell lines . It’s suggested that it can regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-nitropyridine with methoxyamine hydrochloride in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution and subsequent cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolo[2,3-b]pyridine derivatives.
Substitution: Formation of various substituted pyrrolo[2,3-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as a therapeutic agent targeting specific biological pathways.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
- 2-Methyl-1H-pyrrolo[2,3-b]pyridine
- 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide
Uniqueness
4-Methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a methoxy group and a methyl group, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced biological activity and specificity towards certain molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-5-7-8(12-2)3-4-10-9(7)11-6/h3-5H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQELQYPFADZNAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2N1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.